molecular formula C12H9BO3S B13686122 Phenoxathiine-2-boronic Acid

Phenoxathiine-2-boronic Acid

Cat. No.: B13686122
M. Wt: 244.08 g/mol
InChI Key: YKSSDTMAILWUFU-UHFFFAOYSA-N
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Description

Phenoxathiine-2-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound features a phenoxathiine core, a sulfur-containing heterocycle, with a boronic acid functional group at the 2-position. Boronic acids are widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a phenoxathiine derivative with a boronic acid reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for a wide range of substrates.

Industrial Production Methods: Industrial production of phenoxathiine-2-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenoxathiine-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic acid derivatives.

Mechanism of Action

The mechanism of action of phenoxathiine-2-boronic acid involves its ability to form covalent bonds with nucleophiles, such as diols and amines. This property is exploited in various chemical reactions, including cross-coupling and sensor applications. The boronic acid group can also undergo oxidation to form reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: Phenoxathiine-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. Its phenoxathiine core provides additional stability and electronic properties that are beneficial in various applications .

Properties

Molecular Formula

C12H9BO3S

Molecular Weight

244.08 g/mol

IUPAC Name

phenoxathiin-2-ylboronic acid

InChI

InChI=1S/C12H9BO3S/c14-13(15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7,14-15H

InChI Key

YKSSDTMAILWUFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC3=CC=CC=C3S2)(O)O

Origin of Product

United States

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